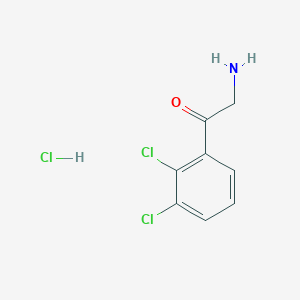

Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride

概要

説明

The focus is on the chemical characteristics, synthesis, and analysis of compounds related to "Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride". These compounds are of interest due to their structural uniqueness and potential applications in various fields outside of drug use and dosage, which are not covered in this summary.

Synthesis Analysis

The synthesis of related compounds often involves reactions such as the Delépine reaction, which is used to transform α-brominated intermediates into primary amines through reaction with hexamethylenetetramine (Power et al., 2015). Additionally, the condensation of certain ethanones with N,N-dimethylformamide dimethyl acetal can lead to the formation of heterocycles (Moskvina et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds can be elucidated using techniques like X-ray crystallography, which reveals polymorphism in the synthesized compounds (Power et al., 2015). Structural observations highlight the formation of compounds with specific configurations and conformations, contributing to the understanding of their chemical behavior.

Chemical Reactions and Properties

Chemical reactions include pyrolysis, leading to the formation of various degradation products with unknown toxicity (Texter et al., 2018). The reactivity under different conditions can significantly affect the potential applications and safety of these compounds.

Physical Properties Analysis

While specific physical properties of "Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride" were not detailed, analogous compounds' analysis often includes studying their stability, solubility, and crystalline structure to predict behavior in various environments.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for electrophilic and nucleophilic attacks, and the formation of specific bonds or structures, are crucial. For instance, the reaction between isocyanides, dialkyl acetylenedicarboxylates, and certain ethanones can lead to the synthesis of highly functionalized furans (Mosslemin et al., 2009).

科学的研究の応用

Environmental Toxicology and Endocrine Disruption

Chlorophenols, including compounds similar to "Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride," have been identified as endocrine disruptors affecting both humans and wildlife. Research highlights the environmental persistence and bioaccumulation potential of chlorophenols and their derivatives, leading to significant ecological and health impacts. For example, DDT and DDE, closely related organochlorines, disrupt reproductive and immune systems through estrogen-disrupting actions, impacting mitochondrial function and the apoptosis pathway (Burgos-Aceves et al., 2021).

Pollution and Environmental Impact Assessment

Studies on chlorophenols also shed light on the environmental impact of chlorinated compounds, assessing their persistence, toxic effects, and the capacity for bioaccumulation. The aquatic environment contamination by chlorophenols, for example, exerts moderate to considerable toxic effects on mammalian and aquatic life, underlining the importance of monitoring and mitigating these pollutants (Krijgsheld & Gen, 1986).

Bioremediation and Degradation

The potential for microbial degradation of chlorophenol compounds represents a crucial area of research for environmental clean-up and pollution control. Studies focus on the role of microorganisms in degrading chlorophenols like 2,4-D, highlighting the importance of bioremediation processes in managing pesticide pollution and safeguarding environmental and public health (Magnoli et al., 2020).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

特性

IUPAC Name |

2-amino-1-(2,3-dichlorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO.ClH/c9-6-3-1-2-5(8(6)10)7(12)4-11;/h1-3H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUQHXQLXWKKND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride | |

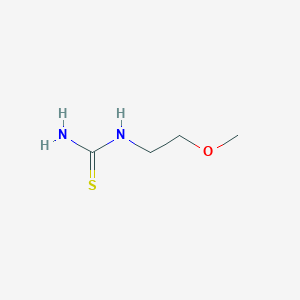

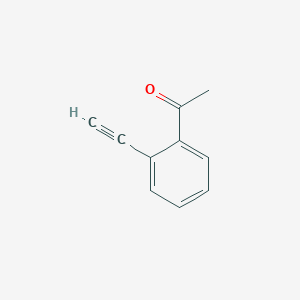

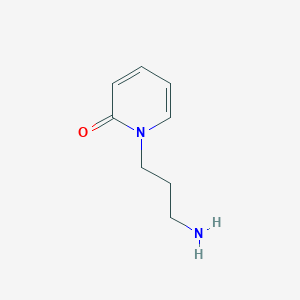

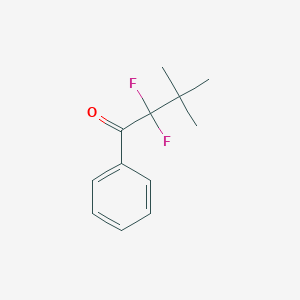

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one](/img/structure/B16858.png)

![2-[2-[(1R,2S)-2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]cyclopentyl]oxy-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B16883.png)

![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)